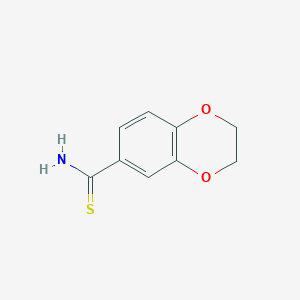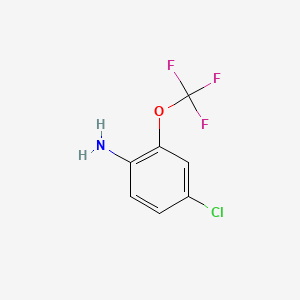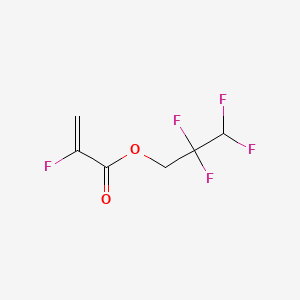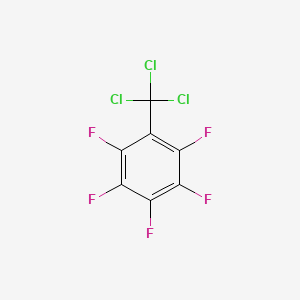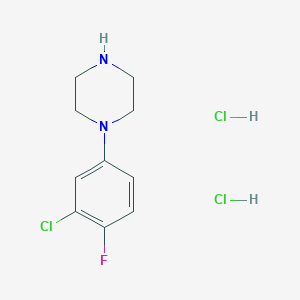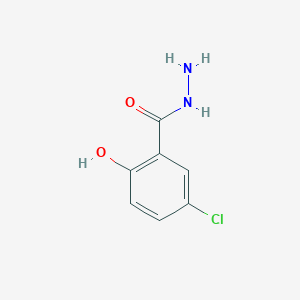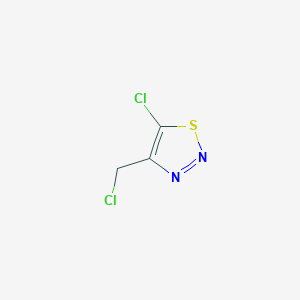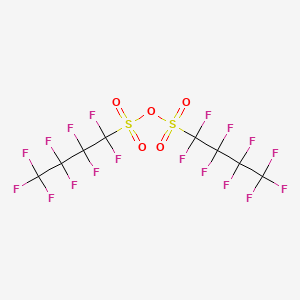
1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonic anhydride
概要
説明
1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonic anhydride is an organic chemical compound with the molecular formula C4HF9O3S . It is also known by other names such as 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonic acid and NONAFLUORO-1-BUTANESULFONIC ACID .
Synthesis Analysis
Nonafluorobutane-1-sulphonic acid can be synthesized by reacting 1-iodononafluorobutane with sodium dithionite in the presence of sodium bicarbonate in acetonitrile/water .Molecular Structure Analysis
The molecular structure of 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonic anhydride consists of 4 carbon atoms, 1 hydrogen atom, 9 fluorine atoms, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonyl fluoride (NfF) is a versatile compound in organic synthesis. It can be used as a fluoride source for the nucleophilic introduction of fluorine, but it is also frequently applied as a sulfonylation reagent generating intermediates with strong withdrawing perfluorinated alkyl substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonic anhydride include a density of 1.811 g/mL at 25 °C, a boiling point of 112-114 °C14 mm Hg, and a refractive index of n20/D 1.3230 .科学的研究の応用
(CF3(CF2)3SO2)2O(CF_3(CF_2)_3SO_2)_2O(CF3(CF2)3SO2)2O
, is a versatile compound used in various scientific research applications. Below is a comprehensive analysis of six unique applications of this compound:Synthesis of Fluorinated Compounds
Nonafluorobutanesulfonic anhydride: is used as a precursor for synthesizing various fluorinated organic compounds. Due to its high fluorine content, it is particularly useful in introducing fluorine atoms into organic molecules, which can significantly alter their chemical and physical properties .
Pharmaceutical Research
In pharmaceutical research, nonafluorobutanesulfonic anhydride can be employed to create fluorinated analogs of medicinal compounds. These fluorinated derivatives often exhibit enhanced metabolic stability, improved bioavailability, and selective targeting capabilities .
Material Science
The compound is instrumental in developing new materials, especially in the field of polymer chemistry . It can be used to introduce fluorinated side chains into polymers, resulting in materials with exceptional resistance to solvents, acids, and bases .
Catalysis
Nonafluorobutanesulfonic anhydride: serves as a catalyst or a catalyst precursor in various chemical reactions. Its strong electron-withdrawing properties can enhance the reactivity of certain reactants, making it valuable in catalytic processes .
Surface Modification
This anhydride is used for the surface modification of materials to impart hydrophobic and oleophobic properties. The fluorinated chains can create a barrier that repels water and oils, which is beneficial for creating self-cleaning surfaces .
Analytical Chemistry
In analytical chemistry, nonafluorobutanesulfonic anhydride is utilized for derivatization in spectroscopic analysis techniques, such as NMR and mass spectrometry. This improves the detection and quantification of various compounds .
Safety and Hazards
This chemical is stable under normal temperature and pressure, and will not decompose if used and stored according to specifications. It should be stored in a sealed container in a cool, dry place, ensuring good ventilation or exhaust in the workplace. It should be stored separately from oxidants, acids, and food chemicals .
作用機序
Target of Action
Nonafluorobutanesulfonic anhydride, also known as 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonic anhydride, 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonic anhydride, or Perfluorobutanesulfonic anhydride, primarily targets nucleophiles such as alcohols . These nucleophiles are essential in various biochemical reactions and pathways.
Mode of Action
The interaction of Nonafluorobutanesulfonic anhydride with its targets involves the creation of a highly reactive intermediate species . This species forms when the anhydride group of Nonafluorobutanesulfonic anhydride reacts with nucleophiles like alcohols, resulting in the formation of new chemical bonds .
Biochemical Pathways
The reaction of Nonafluorobutanesulfonic anhydride with alcohols can lead to the formation of nonafluorobutanesulfonate esters . These esters can then participate in various biochemical pathways, including several palladium-catalyzed cross-coupling reactions and Buchwald-Hartwig amination .
Pharmacokinetics
It is known that nonafluorobutanesulfonic anhydride is stable and unreactive due to the strength of carbon–fluorine bonds .
Result of Action
The result of Nonafluorobutanesulfonic anhydride’s action is the generation of intermediates with strong electron-withdrawing perfluorinated alkyl substituents . These intermediates can then participate in further reactions, leading to various molecular and cellular effects.
Action Environment
The action, efficacy, and stability of Nonafluorobutanesulfonic anhydride can be influenced by various environmental factors. For instance, it is known that Nonafluorobutanesulfonic anhydride is persistent in the environment . Furthermore, its reactivity may be affected by the presence of other chemical species in the environment .
特性
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F18O5S2/c9-1(10,5(17,18)19)3(13,14)7(23,24)32(27,28)31-33(29,30)8(25,26)4(15,16)2(11,12)6(20,21)22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIHLPFZYGFMDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)S(=O)(=O)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9SO2OSO2C4F9, C8F18O5S2 | |
| Record name | 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, 1,1'-anhydride | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190398 | |
| Record name | Perfluorobutanesulfonic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonic anhydride | |
CAS RN |
36913-91-4 | |
| Record name | 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, 1,1′-anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36913-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036913914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluorobutanesulfonic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,2,2,3,3,4,4,4-NONAFLUOROBUTANE-1-SULFONIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E2WN0VK6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of Nonafluorobutanesulfonic anhydride in organic synthesis?
A: Nonafluorobutanesulfonic anhydride (Nf2O) is a powerful reagent for introducing the nonafluorobutanesulfonyl (Nf) group into organic molecules. This is particularly useful for creating vinylene bis(nonafluorobutanesulfonates) from azibenzils []. These compounds are versatile intermediates in organic synthesis. Additionally, Nf2O is employed in the synthesis of alkyl nonafluorobutanesulfonates, which are exceptionally strong alkylating agents, capable of reacting with disulfenes to form substituted dithietane tetroxide derivatives [].
Q2: Can you explain the mechanism of reaction between Nonafluorobutanesulfonic anhydride and azibenzils?
A: The reaction of Nf2O with azibenzils primarily results in the formation of vinylene bis(nonafluorobutanesulfonates) and benzils []. This reaction initiates with the O-sulfonylation of the azibenzil by Nf2O, leading to the formation of an unstable intermediate. This intermediate then undergoes fragmentation, likely through a concerted mechanism, to yield the vinylene bis(nonafluorobutanesulfonate). The formation of benzils as a side product suggests a competing reaction pathway involving C-sulfonylation of the azibenzil.
Q3: How does the presence of a non-nucleophilic amine affect the reaction of Nf2O with azibenzils?
A: Traces of acid impurities present in Nf2O can lead to the decomposition of azibenzils. Adding a non-nucleophilic amine to the reaction mixture helps prevent this undesired decomposition []. The amine acts as a base, neutralizing the acidic impurities and ensuring a cleaner reaction with higher yields of the desired products.
Q4: Are there any known cases where Nf2O causes decomposition instead of the desired derivatization?
A: Yes, Nf2O has been observed to cause decomposition in specific cases. For instance, when reacting with diazodiphenylmethane, instead of a simple derivatization, Nf2O causes the compound to decompose into tetraphenylethylene, benzophenone, and benzophenone azine []. This highlights the reactivity of Nf2O and its potential for causing decomposition depending on the substrate.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R)-1-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1587041.png)

